

Physicochemical Characteristics of Furo[3,2-c]pyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Furo[3,2-c]pyridin-4-amine**

Cat. No.: **B1344308**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **Furo[3,2-c]pyridin-4-amine** is a heterocyclic organic compound featuring a fused furan and pyridine ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Understanding the physicochemical properties of this compound is fundamental for its application in drug discovery and development, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a summary of available and predicted physicochemical data, detailed experimental protocols for their determination, and a visual workflow for assessing aqueous solubility.

Core Physicochemical Data

Precise experimental data for **Furo[3,2-c]pyridin-4-amine** is not extensively available in public literature. The following table summarizes known identifiers and computationally predicted values for the parent scaffold and related compounds to provide an estimated profile. Researchers are strongly encouraged to determine these properties experimentally for the specific batch of material being used.

Property	Value (Furo[3,2-c]pyridin-4-amine)	Notes and Comparative Data	Source
Molecular Formula	C ₇ H ₆ N ₂ O	---	[1] [2]
Molecular Weight	134.14 g/mol	---	[1] [2]
Predicted logP	~0.5 - 1.5	XLogP3 for the parent Furo[3,2-c]pyridine is 1.3. The addition of an amine group is expected to decrease the logP. For comparison, the computed XLogP3 for 4-Amino-2-(aminomethyl)furo[3,2-c]pyridine is -0.2.	[3] [4]
Predicted pKa (Strongest Basic)	~4.0 - 5.0	The predicted strongest basic pKa for the related isomer Furo[3,2-b]pyridine is 3.33. The 4-amino group on the pyridine ring is expected to increase the basicity compared to the parent heterocycle.	[5]
Predicted Aqueous Solubility	Low to Moderate	Dependent on pH. As a basic compound, solubility is expected to increase in acidic conditions.	General chemical principles
Melting Point	Not available	Requires experimental determination.	

Boiling Point	Not available	Requires experimental determination.
---------------	---------------	--------------------------------------

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of key physicochemical properties of **Furo[3,2-c]pyridin-4-amine**.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Method

- Sample Preparation: A small quantity of the finely powdered and dried **Furo[3,2-c]pyridin-4-amine** is packed into a capillary tube, sealed at one end, to a height of approximately 2-3 mm.[5]
- Apparatus: A calibrated digital melting point apparatus is used.
- Procedure:
 - The packed capillary tube is placed in the heating block of the apparatus.
 - An initial rapid heating ramp (e.g., 10-20 °C/minute) can be used to determine an approximate melting range.
 - A second, fresh sample is then heated at a slower, more precise rate (e.g., 1-2 °C/minute), starting from a temperature approximately 20°C below the estimated melting point.
 - The temperature at which the first drop of liquid is observed is recorded as the onset of melting.
 - The temperature at which the last solid crystal melts is recorded as the end of the melting range. A sharp melting range (e.g., 0.5-1.5 °C) is indicative of high purity.[3]

Determination of the Octanol-Water Partition Coefficient (logP)

LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its ADME properties.

Methodology: Shake-Flask Method

- System Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation of the two phases.
- Procedure:
 - A stock solution of **Euro[3,2-c]pyridin-4-amine** is prepared in the pre-saturated aqueous buffer.
 - A known volume of this solution is mixed with an equal volume of pre-saturated n-octanol in a sealed vessel.
 - The mixture is agitated (e.g., on a mechanical shaker) at a constant temperature for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.
 - The mixture is then centrifuged to ensure complete separation of the two phases.
 - The concentration of the compound in both the aqueous and n-octanol phases is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
 - The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
 - LogP is the base-10 logarithm of P.[\[6\]](#)[\[7\]](#)

Determination of Acid Dissociation Constant (pKa)

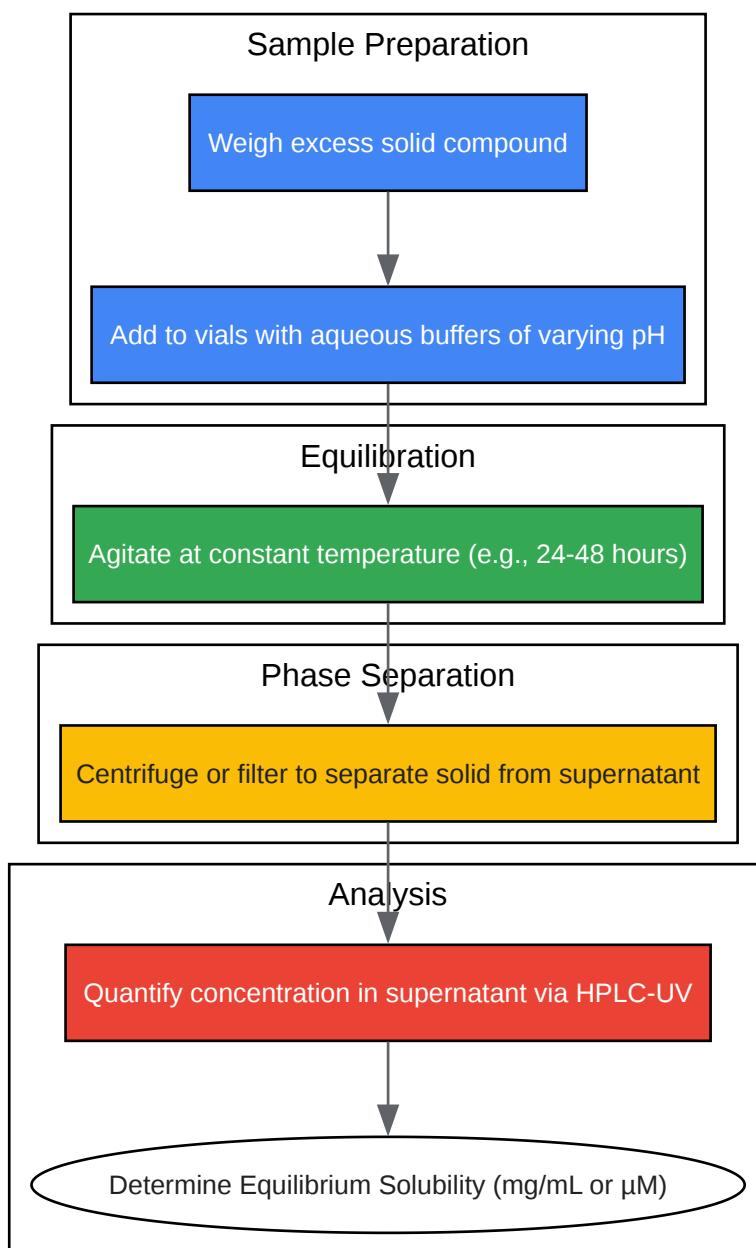
The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH.

Methodology: Potentiometric Titration

- Sample Preparation: A precise weight of **Furo[3,2-c]pyridin-4-amine** is dissolved in a suitable solvent, which may be water or a co-solvent system (e.g., water/methanol) if solubility is limited. The ionic strength of the solution should be kept constant, for example, by using 0.15 M KCl.[8]
- Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator.
- Procedure:
 - The solution of the compound is placed in a thermostatted vessel.
 - The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa. For an amine, titration with a strong acid is appropriate.
 - The pH of the solution is recorded after each incremental addition of the titrant, allowing the system to equilibrate at each step.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa is determined from the pH at the half-equivalence point of the titration curve. For more complex titrations, specialized software can be used for data analysis.[8][9]

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.


Methodology: Equilibrium Shake-Flask Method

- Sample Preparation: An excess amount of solid **Furo[3,2-c]pyridin-4-amine** is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, 9) to determine the pH-solubility profile.
- Procedure:

- The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
- After equilibration, the samples are filtered or centrifuged to separate the undissolved solid from the saturated solution.
- The concentration of the dissolved compound in the clear filtrate or supernatant is quantified using a validated analytical method like HPLC-UV.
- The measured concentration represents the equilibrium solubility at that specific pH and temperature.[\[10\]](#)[\[11\]](#)

Mandatory Visualizations

The following diagram illustrates a general workflow for determining the aqueous solubility of a compound like **Furo[3,2-c]pyridin-4-amine**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for aqueous solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemcd.com [chemcd.com]
- 2. 33007-09-9|Furo[3,2-c]pyridin-4-amine|BLD Pharm [bldpharm.com]
- 3. Furo[3,2-c]pyridine | C7H5NO | CID 12234604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-2-(aminomethyl)furo[3,2-c]pyridine | C8H9N3O | CID 22665729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540) [hmdb.ca]
- 6. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
- 7. escholarship.org [escholarship.org]
- 8. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molinspiration Cheminformatics [molinspiration.com]
- 10. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 11. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]
- To cite this document: BenchChem. [Physicochemical Characteristics of Furo[3,2-c]pyridin-4-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1344308#physicochemical-characteristics-of-furo-3-2-c-pyridin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com